Cas no 866871-02-5 (2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide)

2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide
- 866871-02-5
- 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE
- F1607-0202
- 2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide
- 2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
- AKOS001843665
-
- インチ: 1S/C26H21N3O2S/c1-17-9-8-12-19-15-21-25(31-23(17)19)28-24(18-10-4-2-5-11-18)29-26(21)32-16-22(30)27-20-13-6-3-7-14-20/h2-14H,15-16H2,1H3,(H,27,30)
- InChIKey: PHTBXIBDCPLBFO-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC=CC=1)=O)C1=C2C(=NC(C3C=CC=CC=3)=N1)OC1C(C)=CC=CC=1C2
計算された属性
- せいみつぶんしりょう: 439.13544809g/mol
- どういたいしつりょう: 439.13544809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 622
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1607-0202-2mg |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1607-0202-5mg |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1607-0202-2μmol |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1607-0202-5μmol |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1607-0202-3mg |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1607-0202-1mg |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1607-0202-4mg |
2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide |
866871-02-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide 関連文献
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamideに関する追加情報
Chemical Compound CAS No. 866871-02-5: 2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide
The chemical compound with CAS No. 866871-02-5, known as 2-{9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl-N-phenylacetamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds, specifically chromeno[2,3-d]pyrimidines, which are known for their diverse biological activities. The structure of this molecule incorporates a chromeno[2,3-d]pyrimidine ring system, a phenyl group, and an acetamide moiety, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of chromeno[2,3-d]pyrimidine derivatives as anticancer agents. The presence of the sulfanyl group in the molecule enhances its ability to interact with biological targets, such as protein kinases, which are often overexpressed in cancer cells. Preclinical research has demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast and colon cancer cells. Furthermore, its ability to induce apoptosis in these cells suggests a potential role in targeted cancer therapy.
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory and antioxidant activities. The phenyl group within the molecule contributes to its stability and bioavailability, while the acetamide moiety plays a crucial role in modulating its pharmacokinetic properties. Recent advancements in drug delivery systems have enabled researchers to explore the use of this compound in nanotechnology-based formulations, which could enhance its efficacy and reduce systemic toxicity.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the chromeno[2,3-d]pyrimidine ring system through cyclization reactions and the subsequent introduction of functional groups such as the sulfanyl and acetamide moieties. Researchers have also explored green chemistry approaches to optimize the synthesis process, reducing waste and improving sustainability.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These analyses have provided detailed insights into its molecular structure and purity. Additionally, computational chemistry methods have been employed to predict its binding affinity to various biological targets, further aiding in its development as a therapeutic agent.
Looking ahead, the future of this compound lies in its potential translation into clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to evaluate its safety and efficacy in preclinical models. If successful, this compound could pave the way for novel treatments in oncology and other therapeutic areas.
In conclusion, CAS No. 866871-02-5 represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a promising candidate for developing innovative therapies. As research continues to unfold, this compound holds great potential for addressing unmet medical needs and improving patient outcomes.
866871-02-5 (2-({9-methyl-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-phenylacetamide) 関連製品
- 1707373-16-7((4-fluorophenyl)-[5-[(3-nitrophenoxy)methyl]-1H-1,2,4-triazol-3-yl]methanamine)
- 2138033-43-7(3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro-)
- 2138173-40-5(tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo3,4-bpyridin-1-yl}azetidine-1-carboxylate)
- 1261574-91-7(2-Hydroxy-5-nitro-3-(2,4,5-trichlorophenyl)pyridine)
- 1806760-82-6(3-Chloro-5-(difluoromethyl)-4-methoxypyridine)
- 904433-47-2(7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)
- 1806827-39-3(6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-hydroxypyridine)
- 1806056-62-1(Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate)
- 942005-10-9(methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate)
- 1599772-39-0(3-(3-bromo-1,4-dichlorobutan-2-yl)oxyoxetane)




